![molecular formula C17H12N2O B1264977 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 4382-63-2](/img/structure/B1264977.png)
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one
Overview
Description
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (1-PQP) is a heterocyclic compound that has been studied extensively in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a member of the quinoline family and is structurally related to several other compounds, including quinoline, quinazoline, and quinolone. 1-PQP has been found to possess a variety of biological activities, including antioxidant, antifungal, antibacterial, antidiabetic, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Cancer Treatment: Targeting Glycolysis
PFK-015 is known to be a potent and selective inhibitor of PFKFB3, a key regulator of glycolysis . In cancer cells, PFK-015 has shown cytotoxic effects by reducing glucose uptake, intracellular ATP, and F26BP levels, which are crucial for the survival and proliferation of cancer cells . This makes PFK-015 a promising compound in the treatment of cancers like lung adenocarcinoma and leukemia.
Overcoming Drug Resistance in Renal Cell Carcinoma
In papillary renal cell carcinoma (pRCC), PFK-015 has been identified as a mediator that can overcome sunitinib resistance . By inhibiting PFKFB3, PFK-015 can synergistically work with sunitinib to inhibit the proliferation of pRCC cells, offering a new therapeutic strategy for patients who have developed resistance to standard treatments .
Immunotherapy: Modulating Tumor Microenvironment
PFK-015 plays a role in the tumor immune microenvironment. The Glycolysis-Immune Risk Signature, closely associated with PFK-015, predicts clinical outcomes and therapeutic responses in pRCC patients . This suggests that PFK-015 could be used to modulate the immune landscape in tumors, potentially enhancing the efficacy of immunotherapies.
Inflammatory Diseases: Targeting Macrophage Polarization
In inflammatory diseases like Takayasu arteritis, PFK-015 has been shown to affect macrophage polarization . Interferon-γ-induced M1 polarization, which is pro-inflammatory, can be suppressed by PFK-015, indicating its potential as an intervention target in vascular inflammation and other related inflammatory conditions .
Mechanism of Action
PFK-015, also known as 1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one, PFK15, or (E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one, is a potent and selective inhibitor of the enzyme PFKFB3 . This compound has been studied for its potential in treating various types of cancer .
Target of Action
PFK-015 primarily targets the enzyme PFKFB3 . PFKFB3 is a key enzyme involved in the glycolytic pathway and is required for tumor growth in animal models . It is a direct transcriptional target of HIF-α and is activated by oncogenic AKT and Ras .
Mode of Action
PFK-015 inhibits the activity of PFKFB3, thereby disrupting the glycolytic pathway that is often upregulated in cancer cells . This inhibition can lead to a decrease in glucose uptake, intracellular ATP, and F26BP, the substrate of PFKFB3 .
Biochemical Pathways
The inhibition of PFKFB3 by PFK-015 affects the glycolytic pathway, a central metabolic pathway in cells . This can lead to a decrease in glucose uptake and ATP production, which are crucial for the growth and proliferation of cancer cells .
Result of Action
The inhibition of PFKFB3 by PFK-015 can lead to a significant reduction in the neoplastic potential of renal cancer cells . It has been shown to inhibit the proliferation of cancer cells and reduce glucose uptake . Moreover, PFK-015 can induce the upregulation of PD-L1 levels, which can inactivate co-cultured T-cells in vitro .
Action Environment
The efficacy of PFK-015 can be influenced by various environmental factors. For instance, it has been shown to enhance the efficacy of ESCC by enhancing CD8+ T-cell activity in immunocompetent mouse models such as C57BL/6 and hu-PBMC-NOG .
properties
IUPAC Name |
(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one | |
CAS RN |
4382-63-2 | |
Record name | 4382-63-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.